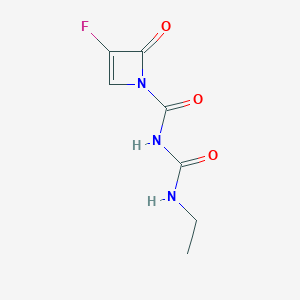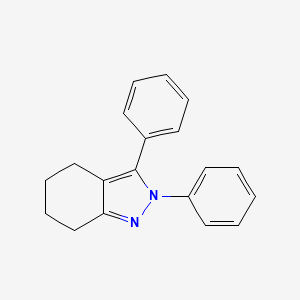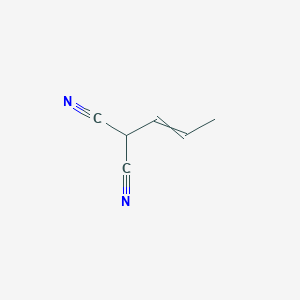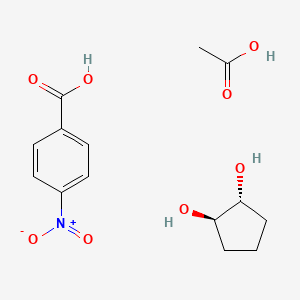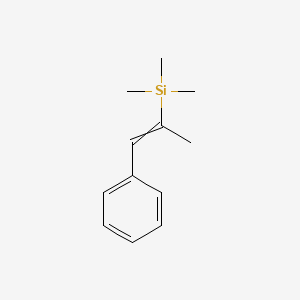
Trimethyl(1-phenylprop-1-en-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(1-phenylprop-1-en-2-yl)silane is an organosilicon compound with the molecular formula C12H18Si It is characterized by the presence of a silicon atom bonded to three methyl groups and a phenylprop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(1-phenylprop-1-en-2-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylpropene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of phenylpropene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a platinum-based catalyst remains essential, and the reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(1-phenylprop-1-en-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(1-phenylprop-1-en-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which trimethyl(1-phenylprop-1-en-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(3-phenylprop-2-en-1-yl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
Uniqueness
Trimethyl(1-phenylprop-1-en-2-yl)silane is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of the phenylprop-1-en-2-yl group allows for unique reactivity patterns, making it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
57266-92-9 |
|---|---|
Molekularformel |
C12H18Si |
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
trimethyl(1-phenylprop-1-en-2-yl)silane |
InChI |
InChI=1S/C12H18Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI-Schlüssel |
OUGPKIJNSCTHJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


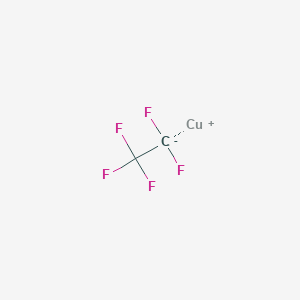
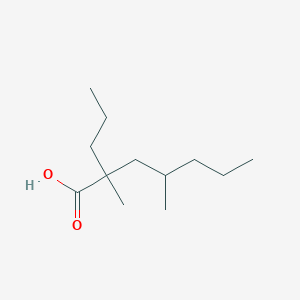
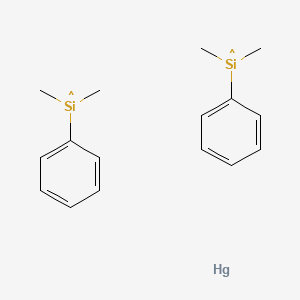
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
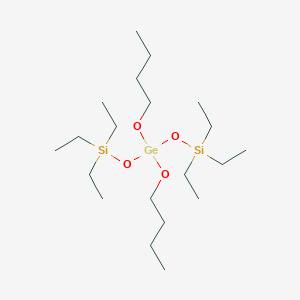
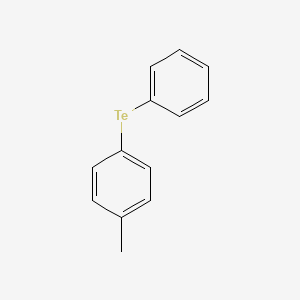
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

